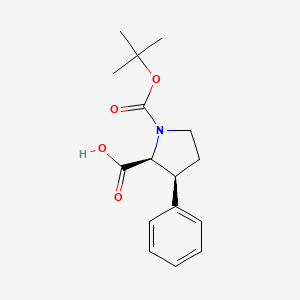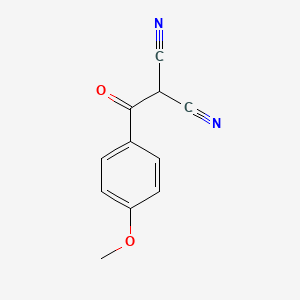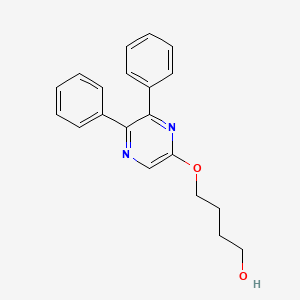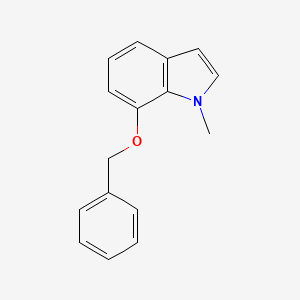
6-Phenylnaphthalen-2-ol
概要
説明
6-フェニルナフタレン-2-オールは、ナフトール類に属する有機化合物です。これは、ナフタレン環の6位にフェニル基、2位にヒドロキシル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 6-フェニルナフタレン-2-オールの合成は、通常、ナフタレン-2-オールとフェニル基のカップリングによって行われます。一般的な方法の1つは、フリーデル・クラフツアルキル化であり、ナフタレン-2-オールが、塩化アルミニウムなどのルイス酸触媒の存在下でベンゼンと反応します。 反応は、触媒の加水分解を防ぐために無水条件下で行われます .
工業生産方法: 工業的な設定では、6-フェニルナフタレン-2-オールの生産は、連続フローリアクターを使用してスケールアップすることができます。この方法は、反応条件をより適切に制御することで、最終製品の収率と純度を高めることができます。 再結晶やクロマトグラフィーなどの高度な精製技術の使用により、化合物の品質がさらに向上します .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-naphthalen-2-ol typically involves the coupling of naphthalen-2-ol with a phenyl group. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of 6-Phenyl-naphthalen-2-ol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
化学反応の分析
反応の種類: 6-フェニルナフタレン-2-オールは、次を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基を酸化してケトンまたはキノン誘導体にすることができます。
還元: 化合物は、ジヒドロ誘導体になるように還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: フェニルナフトキノンを生成します。
還元: 6-フェニル-1,2-ジヒドロナフタレン-2-オールを生成します。
科学的研究の応用
6-フェニルナフタレン-2-オールは、科学研究においてさまざまな用途があります。
化学: 複雑な有機分子や染料の合成における前駆体として使用されます。
生物学: 生物学的イメージングにおける蛍光プローブとしての可能性について調査されています。
医学: 抗菌作用と抗がん作用の可能性について探索されています。
作用機序
6-フェニルナフタレン-2-オールの作用機序には、さまざまな分子標的との相互作用が関与します。ヒドロキシル基は、生物学的巨大分子と水素結合を形成し、その構造と機能に影響を与えます。フェニル基は化合物の親油性を高め、細胞膜や細胞内標的との相互作用を促進します。 これらの相互作用は、シグナル伝達経路や酵素活性を調節し、観察される生物学的効果につながります .
類似化合物:
2-ナフトール: ナフタレン環の2位にヒドロキシル基が置換された異性体。
1-フェニルナフタレン-2-オール: フェニル基が1位に置換された構造異性体。
6-メトキシナフタレン-2-オール: フェニル基の代わりにメトキシ基が置換された誘導体.
独自性: 6-フェニルナフタレン-2-オールは、フェニル基とヒドロキシル基の特定の位置のためにユニークであり、これにより、独自の化学反応性と生物学的活性が付与されます。 その構造的特徴は、研究や産業におけるさまざまな用途にとって貴重な化合物となっています .
類似化合物との比較
2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.
1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.
6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.
Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
6-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)
![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)





